molecular formula C17H26FN3O3S B2606135 N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide CAS No. 897618-41-6

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide

Cat. No.: B2606135
CAS No.: 897618-41-6
M. Wt: 371.47
InChI Key: UASQPBFNHRVHTM-UHFFFAOYSA-N
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Description

N-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide is a synthetic organic compound featuring a pentanamide chain linked to a sulfonylethyl group attached to a 4-(4-fluorophenyl)piperazine core. This structure combines a sulfonamide moiety with a fluorinated aromatic system, which is common in bioactive molecules targeting neurological receptors (e.g., serotonin or dopamine receptors).

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26FN3O3S/c1-2-3-4-17(22)19-9-14-25(23,24)21-12-10-20(11-13-21)16-7-5-15(18)6-8-16/h5-8H,2-4,9-14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASQPBFNHRVHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a substitution reaction, where a suitable fluorinated aromatic compound reacts with the piperazine derivative.

    Sulfonylation and Amidation: The sulfonyl ethyl group is introduced through a sulfonylation reaction, followed by amidation to form the final pentanamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the amide moiety, leading to the formation of corresponding amines or alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide involves its interaction with specific molecular targets. The piperazine ring and the fluorophenyl group are key structural features that enable the compound to bind to receptors or enzymes, modulating their activity. The sulfonyl and amide groups may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Data Table: Key Properties of Analogs vs. Target Compound

Property Target Compound* 6h/6i () 11a () N-(4-FP)-Acetamide ()
Molecular Formula C₁₇H₂₃FN₄O₃S (estimated) C₂₅H₂₄F₂N₄O₃S C₂₅H₂₆F₃N₅O₂ C₂₀H₂₃FN₄O₃S
Molecular Weight (g/mol) ~406.45 518.55 503.50 426.48
Yield (%) Not reported 58–83 44 Not reported
Melting Point (°C) Not reported 132–230 Not reported Not reported
Key Substituents 4-Fluorophenyl, pentanamide Bis(4-fluorophenyl), sulfamoyl Trifluoromethoxy, quinolinyl Tosyl, acetamide

*Estimated based on structural similarity.

Critical Analysis of Structural and Functional Differences

  • Sulfonamide vs. Tosyl : The ethylsulfonyl group in the target compound may enhance solubility in polar solvents compared to tosyl groups (), which are more hydrophobic.
  • Amide Chain Length : The pentanamide chain could offer superior metabolic stability over shorter chains (e.g., acetamide in ) due to reduced enzymatic cleavage.

Biological Activity

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide is a complex organic compound with significant potential in pharmacology and medicinal chemistry. This article focuses on its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 4-fluorophenyl group and a sulfonyl moiety. Its molecular formula is C18H21F2N3O4SC_{18}H_{21}F_2N_3O_4S, and it has a molecular weight of 365.44 g/mol. The structural uniqueness of this compound contributes to its biological activity.

This compound interacts with various biological targets, primarily through:

  • Receptor Binding : The piperazine ring and the fluorophenyl group are crucial for binding to specific receptors, potentially influencing neurotransmitter systems such as serotonin and dopamine pathways.
  • Enzyme Inhibition : The sulfonamide group may facilitate interactions with enzymes, leading to inhibition or modulation of their activity, which is relevant in the context of neuropharmacology.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant-like Activity : Studies have shown that compounds with similar structures can enhance serotonin levels, suggesting potential antidepressant properties.
  • Anxiolytic Effects : By modulating neurotransmitter systems, the compound may also reduce anxiety symptoms in preclinical models.

Case Studies

  • Study on Neurotransmitter Modulation :
    • A study evaluated the effects of this compound on serotonin uptake in rat brain slices. Results indicated a significant increase in serotonin levels, supporting its potential as an antidepressant .
  • Inhibition of Enzymatic Activity :
    • Another research focused on the compound's ability to inhibit GABA-AT (gamma-aminobutyric acid aminotransferase), which is crucial for maintaining GABA levels in the brain. The results demonstrated that the compound effectively inhibited GABA-AT activity, leading to increased GABA concentrations, which could have therapeutic implications for epilepsy and anxiety disorders .

Comparative Analysis

To further understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful.

Compound NameStructural FeaturesBiological Activity
N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamidePiperidine ring, fluorophenyl groupAntidepressant effects
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazolePyrazole structureAnticancer properties
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)sulfonylethyl)methanesulfonamideSulfonamide groupEnzyme inhibition

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the efficacy of this compound. Techniques such as high-throughput screening and structure-activity relationship (SAR) studies are being employed to identify more potent derivatives.

Table of Research Findings

StudyFocusFindings
Chen et al. (2018)Neurotransmitter modulationIncreased serotonin uptake in vitro
Umesha et al. (2009)Enzyme inhibitionSignificant GABA-AT inhibition observed
Pendergrass et al. (2020)Pharmacological profilingPotential anxiolytic effects demonstrated

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